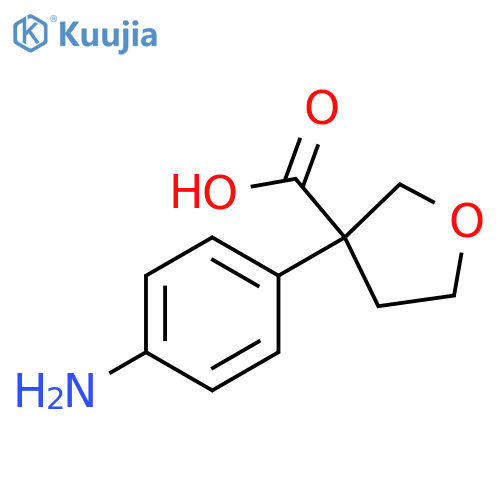Cas no 2030458-16-1 (3-Furancarboxylic acid, 3-(4-aminophenyl)tetrahydro-)

3-Furancarboxylic acid, 3-(4-aminophenyl)tetrahydro- 化学的及び物理的性質
名前と識別子
-
- 3-Furancarboxylic acid, 3-(4-aminophenyl)tetrahydro-
- 2030458-16-1
- 3-(4-aminophenyl)oxolane-3-carboxylic acid
- EN300-1153918
-
- インチ: 1S/C11H13NO3/c12-9-3-1-8(2-4-9)11(10(13)14)5-6-15-7-11/h1-4H,5-7,12H2,(H,13,14)
- InChIKey: ORBYTNFQKBBSHX-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2=CC=C(N)C=C2)(C(O)=O)C1
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1.320±0.06 g/cm3(Predicted)
- ふってん: 430.2±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.56±0.20(Predicted)
3-Furancarboxylic acid, 3-(4-aminophenyl)tetrahydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1153918-1.0g |
3-(4-aminophenyl)oxolane-3-carboxylic acid |
2030458-16-1 | 1g |
$1543.0 | 2023-06-09 | ||
| Enamine | EN300-1153918-0.25g |
3-(4-aminophenyl)oxolane-3-carboxylic acid |
2030458-16-1 | 0.25g |
$1420.0 | 2023-06-09 | ||
| Enamine | EN300-1153918-5.0g |
3-(4-aminophenyl)oxolane-3-carboxylic acid |
2030458-16-1 | 5g |
$4475.0 | 2023-06-09 | ||
| Enamine | EN300-1153918-2.5g |
3-(4-aminophenyl)oxolane-3-carboxylic acid |
2030458-16-1 | 2.5g |
$3025.0 | 2023-06-09 | ||
| Enamine | EN300-1153918-10.0g |
3-(4-aminophenyl)oxolane-3-carboxylic acid |
2030458-16-1 | 10g |
$6635.0 | 2023-06-09 | ||
| Enamine | EN300-1153918-0.05g |
3-(4-aminophenyl)oxolane-3-carboxylic acid |
2030458-16-1 | 0.05g |
$1296.0 | 2023-06-09 | ||
| Enamine | EN300-1153918-0.1g |
3-(4-aminophenyl)oxolane-3-carboxylic acid |
2030458-16-1 | 0.1g |
$1357.0 | 2023-06-09 | ||
| Enamine | EN300-1153918-0.5g |
3-(4-aminophenyl)oxolane-3-carboxylic acid |
2030458-16-1 | 0.5g |
$1482.0 | 2023-06-09 |
3-Furancarboxylic acid, 3-(4-aminophenyl)tetrahydro- 関連文献
-
1. Back matter
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
3-Furancarboxylic acid, 3-(4-aminophenyl)tetrahydro-に関する追加情報
3-Furancarboxylic Acid, 3-(4-Aminophenyl)tetrahydro- (CAS No. 2030458-16-1): An Overview
3-Furancarboxylic acid, 3-(4-aminophenyl)tetrahydro- (CAS No. 2030458-16-1) is a versatile organic compound with significant potential in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structure, which combines a furan ring with a tetrahydrofuran moiety and an aminophenyl group. The combination of these functional groups imparts a range of chemical and biological properties that make it an attractive candidate for further research and development.
The furancarboxylic acid core of the molecule provides a stable platform for the attachment of various functional groups, enhancing its reactivity and utility in synthetic chemistry. The 3-(4-aminophenyl)tetrahydro substituent, on the other hand, introduces additional complexity and functionality, making the compound suitable for applications in drug discovery and materials science.
Recent studies have highlighted the potential of 3-furancarboxylic acid, 3-(4-aminophenyl)tetrahydro- in the development of novel pharmaceuticals. One notable area of research is its use as an intermediate in the synthesis of anti-inflammatory drugs. The presence of the aminophenyl group allows for the formation of conjugated systems that can interact with biological targets, such as enzymes and receptors, leading to therapeutic effects.
In addition to its pharmaceutical applications, 3-furancarboxylic acid, 3-(4-aminophenyl)tetrahydro- has shown promise in the field of materials science. Its unique structure makes it an excellent candidate for the synthesis of polymers with tailored properties. For example, researchers have explored its use in the development of conductive polymers for electronic devices and sensors. The tetrahydrofuran moiety contributes to the flexibility and processability of these materials, while the furancarboxylic acid group enhances their chemical stability.
The synthesis of 3-furancarboxylic acid, 3-(4-aminophenyl)tetrahydro- involves a series of well-defined steps that ensure high purity and yield. One common approach is to start with a furan derivative and undergo a series of functional group transformations to introduce the aminophenyl and tetrahydrofuran moieties. This process requires careful control of reaction conditions to avoid side reactions and ensure the desired product is obtained.
From a safety perspective, 3-furancarboxylic acid, 3-(4-aminophenyl)tetrahydro- is generally considered safe for laboratory use when proper handling protocols are followed. However, it is important to note that like many organic compounds, it should be handled with care to avoid exposure to skin or inhalation. Safety data sheets (SDS) should be consulted for detailed information on handling and storage.
In conclusion, 3-furancarboxylic acid, 3-(4-aminophenyl)tetrahydro- (CAS No. 2030458-16-1) is a promising compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique structure and functional groups make it an attractive candidate for further research and development. As new studies continue to uncover its properties and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.
2030458-16-1 (3-Furancarboxylic acid, 3-(4-aminophenyl)tetrahydro-) 関連製品
- 2228486-28-8(3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid)
- 1215636-95-5(N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methoxybenzamide hydrochloride)
- 1207747-07-6(2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine)
- 1545131-81-4(3-(aminomethyl)-3-(3-chloro-2-fluorophenyl)cyclobutan-1-ol)
- 745074-60-6(Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester)
- 2137692-11-4(Morpholine, 3-(trichloromethyl)-)
- 2120835-13-2(2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile)
- 1694784-99-0(3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione)
- 1261449-26-6(2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine)
- 1515988-59-6(2-Hydroxybenzo[d]oxazole-4-sulfonyl chloride)




